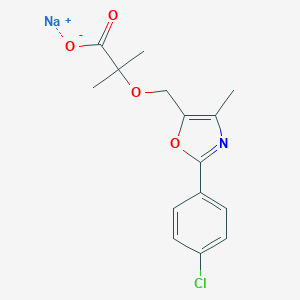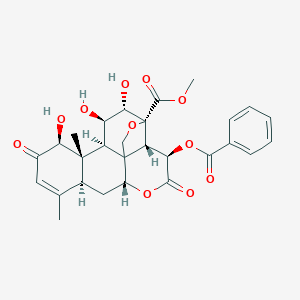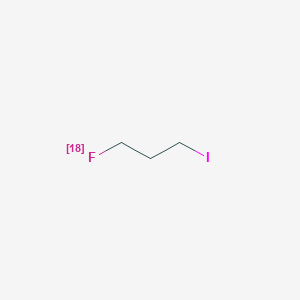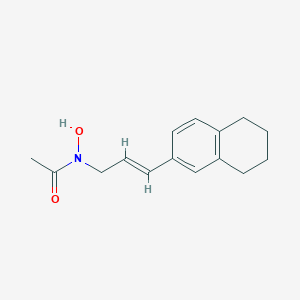
N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid, commonly known as THN-α, is a potent inhibitor of the enzyme histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the compaction of chromatin and repression of gene expression. THN-α has been shown to have potential therapeutic benefits in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
THN-α inhibits N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acids, leading to an increase in histone acetylation and transcriptional activation of target genes. This results in the induction of apoptosis in cancer cells and the upregulation of neuroprotective and anti-inflammatory genes.
Biochemical and Physiological Effects:
THN-α has been shown to have a variety of biochemical and physiological effects. In cancer cells, THN-α induces apoptosis through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. In neurodegenerative diseases, THN-α has been shown to protect neurons by upregulating genes involved in neuroprotection and reducing oxidative stress. In inflammatory diseases, THN-α has been shown to reduce inflammation by downregulating pro-inflammatory genes and upregulating anti-inflammatory genes.
実験室実験の利点と制限
One advantage of using THN-α in lab experiments is its potency as an N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid inhibitor. THN-α has been shown to be more potent than other this compound inhibitors, such as SAHA and TSA. However, one limitation of using THN-α is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on THN-α. One area of interest is the development of THN-α analogs with improved solubility and pharmacokinetic properties. Another area of interest is the identification of specific target genes and pathways that are activated by THN-α in different diseases. Additionally, the combination of THN-α with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy in cancer. Finally, the use of THN-α in clinical trials for various diseases may provide valuable insights into its therapeutic potential in humans.
合成法
THN-α can be synthesized using a multi-step synthetic route involving the reaction of 2-naphthol with ethyl acetoacetate, followed by a Michael addition reaction with crotonaldehyde, and finally, hydroxamic acid formation using hydroxylamine hydrochloride. The resulting compound is then purified using column chromatography.
科学的研究の応用
THN-α has been extensively studied for its potential therapeutic benefits in various diseases. In cancer, THN-α has been shown to induce apoptosis (programmed cell death) and inhibit tumor growth in various cancer cell lines and animal models. THN-α has also been shown to have neuroprotective effects in models of Alzheimer's and Parkinson's disease, as well as anti-inflammatory effects in models of rheumatoid arthritis and colitis.
特性
CAS番号 |
106328-50-1 |
|---|---|
分子式 |
C15H19NO2 |
分子量 |
245.32 g/mol |
IUPAC名 |
N-hydroxy-N-[(E)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enyl]acetamide |
InChI |
InChI=1S/C15H19NO2/c1-12(17)16(18)10-4-5-13-8-9-14-6-2-3-7-15(14)11-13/h4-5,8-9,11,18H,2-3,6-7,10H2,1H3/b5-4+ |
InChIキー |
VGYAMSPCWFTNGH-SNAWJCMRSA-N |
異性体SMILES |
CC(=O)N(C/C=C/C1=CC2=C(CCCC2)C=C1)O |
SMILES |
CC(=O)N(CC=CC1=CC2=C(CCCC2)C=C1)O |
正規SMILES |
CC(=O)N(CC=CC1=CC2=C(CCCC2)C=C1)O |
同義語 |
BW A797C BWA 797C BWA-797C N-(3-(5,6,7,8-tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



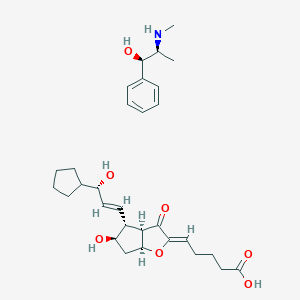
![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)
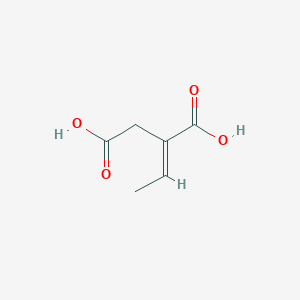
![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)
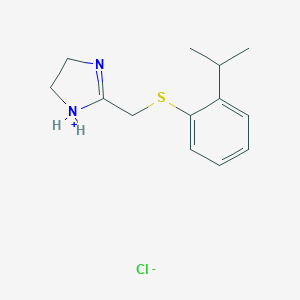
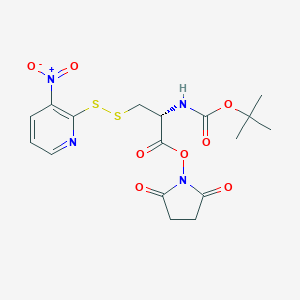
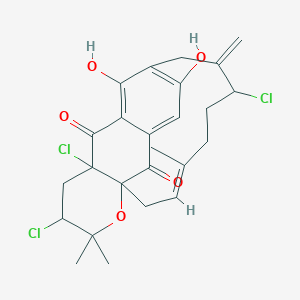
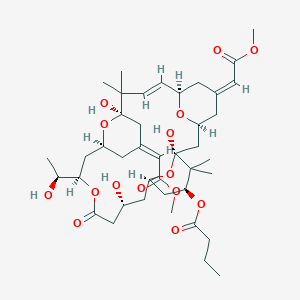
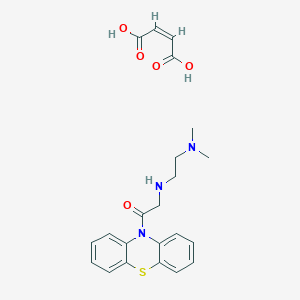
![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)
